molecular formula C9H12FNO B3176790 (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine CAS No. 1149804-63-6

(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B3176790
CAS No.: 1149804-63-6
M. Wt: 169.20
InChI Key: WZMIJZHSKHBAEZ-LURJTMIESA-N
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Description

(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine through reductive amination. This involves the reaction of 2-fluoro-4-methoxybenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol: An alcohol derivative with different reactivity and applications.

    2-Fluoro-4-methoxybenzylamine: A related amine with a different substitution pattern on the phenyl ring.

Uniqueness

(S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. The presence of both fluorine and methoxy groups on the phenyl ring further enhances its chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMIJZHSKHBAEZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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